1-Dodecene

Syndiotactic Polymerization Turnover Frequency (TOF) Living Polymerization

1-Dodecene occupies the critical C12 inflection point in LAO structure-property relationships—where polymerization kinetics plateau yet copolymer and PAO performance diverge sharply from shorter-chain analogs. It delivers a TOF of 31 s⁻¹ (statistically equivalent to 1-decene) for predictable living polymerization, reverses metallocene activity trends for efficient LLDPE incorporation, and yields PAO basestocks with VI 143 and Noack volatility of 5.5–7%—quantifiably outperforming 1-decene-derived PAOs. Specify ≥99% purity for surfactant alkylation; technical grade (≥95%) is acceptable for oligomerization. Substitution with 1-octene or 1-tetradecene is scientifically invalid without full performance revalidation.

Molecular Formula C12H24
C12H24
CH3(CH2)9CH=CH2
Molecular Weight 168.32 g/mol
CAS No. 112-41-4
Cat. No. B091753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecene
CAS112-41-4
Molecular FormulaC12H24
C12H24
CH3(CH2)9CH=CH2
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=C
InChIInChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
InChIKeyCRSBERNSMYQZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecene CAS 112-41-4: Technical Specifications and Position in Linear Alpha Olefin Portfolio


1-Dodecene (CAS 112-41-4, C₁₂H₂₄, molecular weight 168.32 g/mol) is a C₁₂ linear alpha-olefin (LAO) featuring a terminal double bond at the α-position [1]. As a member of the LAO homologous series, it is commercially produced via ethylene oligomerization or paraffin dehydrogenation and is supplied as a high-purity liquid (typical α-olefin content ≥94.9 wt%, C₁₂ purity ≥99.5 wt%) with a density of approximately 0.758 g/mL at 20°C and a boiling point of 213–216°C . Its intermediate chain length positions it at a critical transition point in LAO structure-property relationships, where further chain extension yields diminishing returns in propagation kinetics but enables differentiated performance in copolymerization and lubricant applications [2].

Why 1-Dodecene Cannot Be Replaced by 1-Decene or 1-Octene Without Performance Trade-Offs


1-Dodecene occupies a structurally and kinetically distinct position within the LAO series where chain-length-dependent phenomena exhibit non-monotonic behavior, rendering substitution with shorter-chain analogs (e.g., 1-decene, 1-octene) or longer-chain homologs (e.g., 1-tetradecene) scientifically invalid without explicit performance revalidation. In syndiospecific living polymerization, the propagation rate decreases with chain length from 1-hexene through 1-decene but then plateaus, with 1-dodecene (TOF 31 s⁻¹) exhibiting essentially identical kinetics to 1-decene (TOF 32 s⁻¹) while providing distinct advantages in downstream product properties [1]. Conversely, in ethylene/α-olefin metallocene copolymerization, 1-dodecene resides at the inflection point where catalytic activity transitions from decreasing to increasing trends with chain length, representing a functional boundary between short-chain and long-chain olefin behavior [2]. In lubricant basestock production, 1-dodecene-derived PAOs demonstrate systematically higher viscosity indices (VI 143) and lower Noack volatility (5.5–7%) compared to 1-decene-derived analogs (VI 120–135; Noack 6–15%), but at the cost of elevated pour points (−45 to −50°C versus <−55°C) [3]. These quantifiable, application-specific divergences preclude generic interchange without compromising target performance specifications.

1-Dodecene Quantitative Differentiation Evidence Versus 1-Decene and Other LAO Analogs


Propagation Kinetics in Syndiospecific Living Polymerization: 1-Dodecene vs. 1-Decene vs. 1-Octene

In syndiospecific living polymerization using the ansa-fluorenylamidodimethyltitanium/dMMAO catalyst system, 1-dodecene exhibits a propagation rate plateau relative to shorter-chain homologs, indicating that chain-length-dependent steric effects saturate beyond C₁₀. This defines 1-dodecene as the minimal chain length achieving the reduced propagation rate characteristic of long-chain α-olefins without further kinetic penalty [1].

Syndiotactic Polymerization Turnover Frequency (TOF) Living Polymerization

Catalytic Activity in Metallocene-Mediated Ethylene Copolymerization: 1-Dodecene at the Activity Inflection Point

In ethylene/α-olefin copolymerization with rac-Et[Ind]₂ZrCl₂/MAO catalyst, 1-dodecene resides at the precise inflection point where the relationship between comonomer chain length and catalytic activity reverses direction. Shorter comonomers (1-hexene, 1-octene, 1-decene) exhibit decreasing activity with increasing chain length due to increased steric hindrance at the catalytic center. In contrast, longer comonomers (1-dodecene, 1-tetradecene, 1-octadecene) show increasing activity with chain length due to opening of the Cp(centroid)–M–Cp(centroid) gap aperture, which facilitates ethylene insertion [1].

LLDPE Synthesis Metallocene Catalysis Comonomer Activity

PAO Lubricant Basestock Properties: 1-Dodecene Homopolymer vs. 1-Decene Homopolymer

Hydrogenated polyalphaolefins synthesized from pure 1-dodecene monomer exhibit systematically differentiated lubricant properties compared to 1-decene-derived PAOs. 1-Dodecene-based PAO demonstrates a superior viscosity index (VI) of 143 compared to 120–135 for 1-decene PAO, indicating better viscosity stability across temperature ranges. Additionally, 1-dodecene PAO achieves a lower Noack volatility (5.5–7% weight loss) versus 6–15% for 1-decene PAO, signifying reduced evaporative loss at elevated operating temperatures [1].

Polyalphaolefin (PAO) Viscosity Index Noack Volatility

PAO Low-Temperature Performance: 1-Dodecene/1-Decene Copolymer Blend Optimization

Co-oligomerization of 1-dodecene with 1-decene enables retention of the high VI and low Noack volatility advantages of 1-dodecene while mitigating its pour point limitation. A 55/45 wt% 1-decene/1-dodecene feed composition using AlCl₃ catalysis yielded a PAO product with a pour point of −42°C and VI of 152 [1]. A 50/50 wt% blend produced equivalent performance (−42°C pour point, VI 151) [2]. This demonstrates that 1-dodecene can be strategically combined with 1-decene to achieve a balanced property profile unattainable with either monomer alone.

PAO Pour Point Co-oligomerization Lubricant Cold Flow

Commercial Purity Specifications: High-Grade vs. Technical-Grade 1-Dodecene

Commercially available 1-dodecene is supplied in multiple purity grades that directly impact polymerization performance and downstream product quality. High-purity research grade (≥99.0% GC, as offered by Sigma Aldrich) is suitable for sensitive catalytic applications where vinylidene or internal olefin impurities could poison catalysts or introduce branching defects . Technical/industrial grade (typical α-olefin content 94.9–95.5 wt%, vinylidene 3.7–4.0 wt%, C₁₂ purity 98.7–99.5 wt%) is appropriate for bulk polymer and surfactant manufacturing where slight impurity tolerance is acceptable [1].

Monomer Purity Alpha-Olefin Content GC Analysis

1-Dodecene Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Syndiotactic Poly(α-olefin) with Controlled Propagation Kinetics

Researchers requiring syndiospecific living polymerization of higher α-olefins should select 1-dodecene when the reduced propagation rate characteristic of long-chain monomers is desired without the synthetic complexity of C₁₄+ olefins. 1-Dodecene provides a TOF of 31 s⁻¹, which is statistically equivalent to 1-decene (32 s⁻¹) and represents a 50% reduction compared to 1-octene (62 s⁻¹), enabling longer reaction windows for living chain extension [1]. This kinetic plateau makes 1-dodecene the optimal choice for mechanistic studies requiring predictable, chain-length-invariant propagation rates.

LLDPE Comonomer for Enhanced Catalyst Activity and Polymer Flexibility

Polyethylene producers utilizing metallocene catalyst systems should consider 1-dodecene as a comonomer when both high catalytic activity and improved polymer flexibility are required. Unlike shorter-chain comonomers (1-hexene, 1-octene) that exhibit activity suppression due to steric hindrance, 1-dodecene resides at the inflection point where the activity trend reverses, enabling more efficient monomer incorporation and potentially reduced catalyst consumption [1]. The longer C₁₂ side chains also impart enhanced flexibility and toughness to the resulting LLDPE relative to C₄–C₆ comonomers.

High-Viscosity PAO Lubricant Basestock with Superior Volatility Control

Lubricant manufacturers formulating synthetic basestocks for high-temperature industrial applications, gear oils, or extended-drain engine oils should specify 1-dodecene as a primary or co-monomer feed. 1-Dodecene-derived PAO delivers a viscosity index of 143 (versus 120–135 for 1-decene PAO) and Noack volatility of 5.5–7% (versus 6–15%), providing quantifiable improvements in viscosity-temperature stability and reduced evaporative oil consumption [1]. For applications requiring pour points below −50°C, 1-dodecene should be co-oligomerized with 1-decene (e.g., 50/50 to 55/45 wt% blends) to balance low-temperature fluidity with volatility benefits [2][3].

Surfactant Intermediate Requiring High α-Olefin Purity for Alkylation Reactions

Surfactant manufacturers producing alkylbenzene sulfonates, alkylphenol ethoxylates, or fatty amine derivatives via Friedel-Crafts alkylation or hydroformylation should procure high-purity 1-dodecene (≥99.0% GC) to minimize side reactions and ensure consistent product distribution. Technical-grade material (94.9–95.5% α-olefin) is acceptable for less sensitive applications such as alkane sulfonate production or as a co-monomer in oligomerization where vinylidene impurities do not adversely affect catalyst performance [1][2]. The terminal double bond configuration is critical for achieving the desired regioselectivity in downstream functionalization.

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